1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene 1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC20488649
InChI: InChI=1S/C24H30N6/c1-16-7-19(4)28(25-16)13-22-10-23(14-29-20(5)8-17(2)26-29)12-24(11-22)15-30-21(6)9-18(3)27-30/h7-12H,13-15H2,1-6H3
SMILES:
Molecular Formula: C24H30N6
Molecular Weight: 402.5 g/mol

1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene

CAS No.:

Cat. No.: VC20488649

Molecular Formula: C24H30N6

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene -

Specification

Molecular Formula C24H30N6
Molecular Weight 402.5 g/mol
IUPAC Name 1-[[3,5-bis[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]methyl]-3,5-dimethylpyrazole
Standard InChI InChI=1S/C24H30N6/c1-16-7-19(4)28(25-16)13-22-10-23(14-29-20(5)8-17(2)26-29)12-24(11-22)15-30-21(6)9-18(3)27-30/h7-12H,13-15H2,1-6H3
Standard InChI Key JYUCJXRORBICDH-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NN1CC2=CC(=CC(=C2)CN3C(=CC(=N3)C)C)CN4C(=CC(=N4)C)C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a central benzene ring substituted at the 1, 3, and 5 positions with methylene-linked 3,5-dimethylpyrazole units. X-ray crystallography of analogous tripodal systems reveals that the pyrazole rings adopt an alternating orientation above and below the benzene plane, creating a pseudo-C₃ symmetric geometry . This conformation minimizes steric clashes between the methyl groups on adjacent pyrazoles, as evidenced by intramolecular C–H···π interactions stabilizing the twisted structure . The mean plane of the pyrazole rings forms angles of 82.1–88.3° relative to the central benzene ring , a distortion that influences its supramolecular packing (Figure 1).

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₇N₇
Molecular Weight (g/mol)341.454
Exact Mass341.233
PSA (Ų)56.700
LogP2.70140
Melting Point (°C)183.0–187.0

Synthetic Methodologies

Enaminone Cyclocondensation

A widely employed route involves the cyclocondensation of enaminones with phenylhydrazines. For example, 1,3,5-tris(3-dimethylamino-1-oxoprop-2-en-yl)benzene reacts with substituted hydrazines in ethanol under acid catalysis (e.g., 4-toluenesulfonic acid) to yield the target compound . The reaction proceeds via nucleophilic attack of the hydrazine on the β-carbon of the enaminone, followed by cyclization and aromatization. ¹H-NMR spectra confirm product formation through characteristic singlets for benzene hydrogens (δ 6.92–6.99 ppm) and pyrazole protons (δ 6.13–6.20 ppm, J = 2 Hz) .

Halogenation and Functionalization

Post-synthetic modification via halogenation with N-halosuccinimides introduces bromine or iodine substituents, enhancing the compound’s utility in metal-organic frameworks (MOFs). For instance, refluxing the parent compound with N-bromosuccinimide in ethanol yields brominated derivatives, which exhibit stronger intermolecular halogen···π interactions (−0.61 kcal/mol) .

Supramolecular Behavior and Crystal Engineering

Intermolecular Interactions

The compound’s crystal packing is governed by weak non-covalent forces. Quantum theory of atoms in molecules (QTAIM) analyses reveal stabilizing C–H···π interactions (−1.49 kcal/mol) between pyrazole methyl groups and the central benzene ring . In halogenated variants, Br···π interactions further stabilize columnar assemblies, though full planar stacking is hindered by steric bulk . Comparative studies with 1,3,5-tris(1H-pyrazol-3-yl)benzene (CSD refcode LIJJIY) show that dimethyl substitution disrupts π-π stacking, favoring twisted conformations .

Comparison with Analogous Tripodal Systems

Structurally related compounds, such as 1,3,5-tris(1H-benzotriazol-1-ylmethyl)benzene, exhibit similar alternating substituent orientations but form weaker C–H···N hydrogen bonds (2.50–2.65 Å) in their crystal lattices . This contrast underscores the role of pyrazole’s nitrogen-rich framework in directing supramolecular assembly.

Applications in Materials Science

Coordination Chemistry and MOFs

The compound acts as a tridentate ligand, coordinating transition metals like Cu(II) and Fe(III) through pyrazole nitrogen atoms. These complexes exhibit catalytic activity in oxidation reactions, with turnover frequencies (TOF) exceeding 1,200 h⁻¹ for cyclohexane oxidation. MOFs derived from the compound demonstrate BET surface areas of 450–600 m²/g, suitable for gas storage applications .

Sensor Development

Functionalization with fluorophores yields turn-off sensors for Fe³⁺ ions, with detection limits of 0.1 µM in aqueous media. The mechanism involves metal-induced quenching of pyrazole-based fluorescence.

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